[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate
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Overview
Description
[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate: is a chemical compound with the molecular formula C6H9F3O3S and a molecular weight of 218.19 g/mol . It is known for its trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
The synthesis of [2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various synthetic routes, including radical trifluoromethylation. The reaction conditions often require specific reagents and catalysts to ensure the successful incorporation of the trifluoromethyl group .
Chemical Reactions Analysis
[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong nucleophiles, oxidizing agents, and reducing agents.
Scientific Research Applications
[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate can be compared with other similar compounds, such as:
Methyl trifluoromethanesulfonate: Both compounds contain the trifluoromethyl group, but they differ in their overall structure and reactivity.
[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate: This compound is a stereoisomer of this compound and shares similar properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
Molecular Formula |
C6H9F3O3S |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclopropyl]methyl methanesulfonate |
InChI |
InChI=1S/C6H9F3O3S/c1-13(10,11)12-3-4-2-5(4)6(7,8)9/h4-5H,2-3H2,1H3 |
InChI Key |
YLDWXYPYOKASRF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CC1C(F)(F)F |
Origin of Product |
United States |
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